molecular formula C16H17F3N4O3 B6951107 N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide

Cat. No.: B6951107
M. Wt: 370.33 g/mol
InChI Key: GFWFKCOAQIXJDQ-WCQYABFASA-N
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Description

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide is a synthetic compound known for its unique chemical properties

Properties

IUPAC Name

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O3/c1-23-8-9(7-20-23)13-11(3-2-6-26-13)21-15(25)12-5-4-10(14(24)22-12)16(17,18)19/h4-5,7-8,11,13H,2-3,6H2,1H3,(H,21,25)(H,22,24)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWFKCOAQIXJDQ-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)NC(=O)C3=CC=C(C(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2[C@H](CCCO2)NC(=O)C3=CC=C(C(=O)N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide typically involves multiple steps. Starting with the preparation of the oxane ring, followed by the functionalization of the pyrazole group, the compound is finally completed by incorporating the trifluoromethyl-pyridine carboxamide moiety. Various reaction conditions, including temperature control, solvent selection, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound often requires optimized synthesis processes to scale up from laboratory-scale to manufacturing-scale. This involves continuous flow reactions, the use of high-efficiency reactors, and stringent purification processes to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve catalysts like palladium on carbon with hydrogen gas.

  • Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogenating agents and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require reagents such as strong acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, or dimethyl sulfoxide. Reaction conditions like temperature, pressure, and pH are meticulously controlled to achieve the desired transformation.

Major Products Formed

The primary products formed from these reactions vary based on the type of reaction and conditions. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide is utilized in:

  • Medicinal Chemistry: Investigated as a potential therapeutic agent due to its pharmacological properties.

  • Biology: Used in biochemical studies to understand its interaction with biological molecules.

  • Industry: Incorporated in materials science for developing advanced materials.

Mechanism of Action

The compound exerts its effects through a specific mechanism, involving the interaction with molecular targets such as enzymes or receptors. These interactions trigger a cascade of biochemical pathways, leading to the desired biological effect. For example, it may inhibit or activate particular enzymes, modulate signal transduction pathways, or interact with nucleic acids.

Comparison with Similar Compounds

Compared to other similar compounds, N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(trifluoromethyl)-1H-pyridine-2-carboxamide stands out due to its unique combination of a pyrazole group, trifluoromethyl moiety, and the oxane ring structure. Similar compounds include:

  • N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-5-(trifluoromethyl)-1H-pyridine-2-carboxamide.

  • N-[(2R,3S)-2-(1-methylpyrazol-4-yl)oxan-3-yl]-6-oxo-5-(methyl)-1H-pyridine-2-carboxamide.

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